2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Description
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRFARQLXKMSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271791 | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-06-3 | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Methods
Balz-Schiemann Reaction: Thermal decomposition of arene diazonium tetrafluoroborates derived from meta-substituted anilines is a classical route to 1,3-difluorobenzene. For example, 1,3-difluorobenzene can be prepared in moderate yields (~31%) from bis-diazonium salts derived from m-phenylenediamine.
Direct Halogen Exchange: Direct chlorine/fluorine exchange on 1,3-dichlorobenzene under harsh conditions can yield 1,3-difluorobenzene but typically with moderate yields and requiring drastic reaction conditions.
Catalytic Dehalogenation
An improved industrially viable method involves catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzenes:
- Starting from 1,3-difluorohalobenzenes (e.g., 2,4-difluorochlorobenzene), catalytic hydrogenolysis in the presence of palladium catalysts and amines as hydrogen chloride scavengers is employed.
- Reaction conditions typically include hydrogen pressure (0.1 to 50 bar), temperatures ranging from 70°C to 140°C (preferably 90-120°C), and use of palladium supported on charcoal or alumina with 0.1-10% Pd by weight.
- Amines such as tri-(N-dodecyl)amine or trialkylamines (C8-C10) serve as bases to neutralize HCl formed during the reaction.
- The process can be carried out in organic solvents (e.g., toluene, xylenes) or in low water content media (<1%) to prevent side reactions.
- This method yields 1,3-difluorobenzene with high purity (up to 99.2% by GC) and good conversion rates (up to 85% conversion with 64.6% yield based on starting halobenzene).
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Pd on charcoal or alumina (0.1-10 wt%) |
| Temperature | 70-140 °C (optimal 90-120 °C) |
| Hydrogen Pressure | 0.1-50 bar |
| Amines Used | Tri-(N-dodecyl)amine, trialkylamines (C8-C10) |
| Solvent | Toluene, xylenes, ethylbenzene, or none |
| Water Content | <1% preferred |
| Conversion | Up to 85% (GC) |
| Yield | Up to 64.6% (based on starting halobenzene) |
| Purity (GC) | >99% |
Introduction of the 1,1-Difluoroethyl Group at the 2-Position
The installation of the 1,1-difluoroethyl substituent onto the 1,3-difluorobenzene ring involves selective alkylation or cross-coupling strategies, which are less commonly detailed in patents but can be inferred from related fluorination chemistry.
Possible Approaches
- Cross-Coupling Reactions: Transition-metal catalyzed cross-coupling (e.g., Suzuki, Negishi) using appropriate difluoroethyl organometallic reagents and halogenated 1,3-difluorobenzenes as substrates.
- Nucleophilic Substitution: Reaction of 1,3-difluorobenzene derivatives bearing suitable leaving groups (e.g., halides) with difluoroethyl nucleophiles under controlled conditions.
- Radical or Electrophilic Fluoroalkylation: Using difluoroethyl radical precursors or electrophiles in the presence of catalysts or radical initiators to selectively functionalize the aromatic ring.
Summary of Key Research Findings
| Preparation Step | Method/Reaction Type | Key Conditions/Notes | Yield/Purity |
|---|---|---|---|
| 1,3-Difluorobenzene core | Balz-Schiemann reaction | Diazotization of m-phenylenediamine, thermal decomposition | ~31% yield |
| Catalytic hydrogenolysis | Pd catalyst, amine base, 70-140 °C, H2 pressure | Up to 64.6% yield, >99% purity | |
| 1,1-Difluoroethyl substitution | Cross-coupling / nucleophilic substitution | Transition-metal catalysis, organometallic reagents | Not explicitly reported |
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)-1,3-difluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with sulfonic acids under photochemical conditions to form sulfonate esters.
Scientific Research Applications
Medicinal Chemistry
Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs. The introduction of difluoroethyl groups can improve lipophilicity and metabolic stability, making them suitable for drug development.
- Case Study : In a study exploring the effects of fluorination on drug efficacy, compounds similar to 2-(1,1-Difluoroethyl)-1,3-difluorobenzene showed increased binding affinity to biological targets due to enhanced hydrophobic interactions .
Material Science
Fluorinated compounds are often utilized in the synthesis of advanced materials due to their unique properties such as thermal stability and chemical resistance.
- Application Example : In polymer chemistry, difluorinated compounds are used to create coatings that exhibit low surface energy, enhancing water repellency and durability in various applications .
Environmental Studies
The environmental impact of fluorinated compounds is an area of ongoing research. Understanding the degradation pathways of these compounds is crucial for assessing their ecological footprint.
- Research Insight : Studies have indicated that the degradation products of difluorinated compounds can exhibit different toxicity profiles compared to their parent compounds, necessitating further investigation into their environmental behavior .
The synthesis of this compound typically involves multi-step processes including fluorination reactions. Recent advancements in synthetic methodologies have focused on improving yield and selectivity.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. This makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Key Observations:
- Fluorine Substitution: Increasing fluorine atoms (e.g., 1,3,5-trifluorobenzene in ) enhances electronegativity and thermal stability but may reduce solubility in nonpolar solvents.
- Functional Group Diversity: Hydroxyphenyl or trifluorophenoxy groups () expand applications in materials science, such as liquid crystals.
Comparison of Yields and Conditions
Pharmaceutical Relevance
- Rufinamide Intermediate : 2-(Azidomethyl)-1,3-difluorobenzene () is a key intermediate in the synthesis of the anticonvulsant rufinamide, highlighting the importance of fluorinated benzyl groups in CNS drugs.
- Kinase Inhibitors : Dabrafenib mesylate () contains a 2,6-difluorobenzene sulfonamide moiety, demonstrating the role of fluorine in enhancing drug-target interactions.
Materials Science
- Liquid Crystals : Fluorinated spirobiindanes () exhibit spontaneous symmetry breaking, making them candidates for polar fluid materials.
Biological Activity
2-(1,1-Difluoroethyl)-1,3-difluorobenzene is an organofluorine compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆F₄. Its structure features a difluoroethyl group attached to a difluorobenzene ring, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anticancer effects.
- Receptor Modulation : It can act as a modulator for certain receptors, affecting cellular signaling pathways that regulate cell proliferation and apoptosis.
Toxicity Profile
Research indicates that this compound exhibits acute toxicity. According to PubChem data:
- Oral Toxicity : Classified as toxic if swallowed (H301).
- Dermal Toxicity : Considered toxic upon skin contact (H311) .
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could inhibit specific isoforms of cytochrome P450, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 isoforms | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Toxicity | Toxic if swallowed and upon skin contact |
Research Applications
The compound's unique structure makes it a valuable candidate for:
- Drug Development : As a scaffold for designing new pharmaceuticals targeting inflammatory diseases or cancer.
- Environmental Studies : Understanding its behavior and degradation in ecological systems due to its fluorinated nature.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, and what analytical techniques validate its purity?
- Methodology : A common approach involves fluoroalkylation of 1,3-difluorobenzene derivatives using fluoroalkyl anhydrides (e.g., difluoroacetic anhydride). For example, Knoevenagel-type reactions with 1,3-diketones and fluoroalkyl anhydrides under metal-free conditions can yield difluoroethyl-substituted aromatic compounds . Post-synthesis, purity is validated via GC-MS (retention time matching) and NMR (distinct fluorine chemical shifts at -110 to -130 ppm for CF groups) .
Q. How should researchers safely handle this compound given its hazards?
- Safety Protocol : Use fume hoods and PPE (gloves, goggles) due to its volatility and acute toxicity. In case of skin contact, rinse immediately with water; for inhalation, relocate to fresh air and seek medical attention. Store in flame-resistant containers (UN 1993 classification) at ≤25°C .
Q. What spectroscopic methods are critical for characterizing its electronic and steric effects?
- Analytical Framework :
- NMR : NMR identifies aromatic protons (δ 6.8–7.5 ppm), while NMR distinguishes -CF- groups (δ -120 to -130 ppm) and aryl-F (δ -110 ppm).
- IR : Stretching vibrations for C-F bonds (1000–1300 cm) and aromatic C=C (1450–1600 cm).
- GC-MS : Molecular ion peak at m/z 218 (CHF) with fragmentation patterns confirming substituent positions .
Advanced Research Questions
Q. How does the difluoroethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Mechanistic Insight : The -CFCH group is electron-withdrawing via inductive effects, deactivating the benzene ring and directing EAS to the least hindered positions. Computational studies (DFT) predict meta/para dominance over ortho due to steric hindrance from the bulky difluoroethyl group. Experimental validation via nitration or halogenation shows >70% para-substitution .
Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?
- Synthetic Applications :
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce pharmacophores.
- Hydroxylation : Cytochrome P-450 models predict regioselective hydroxylation at the 4-position (63% yield) due to frontier orbital interactions .
- Fungicidal Derivatives : Analogous difluoroethyl-1,3-dicarbonyl compounds show fungicidal activity (EC < 10 μM) against Botrytis cinerea .
Q. What computational tools predict its reactivity in catalytic C–H activation?
- Computational Workflow :
DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to map electron density and Fukui indices.
MD Simulations : Assess steric accessibility of C–H bonds in Pd-catalyzed coupling (e.g., δ-C–H activation at the 5-position).
SAR Analysis : Correlate substituent effects (Hammett σ) with reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
